1-(9H-carbazol-9-yl)-3-chloropropan-2-ol
CAS No.: 61941-29-5
Cat. No.: VC4526812
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61941-29-5 |
|---|---|
| Molecular Formula | C15H14ClNO |
| Molecular Weight | 259.73 |
| IUPAC Name | 1-carbazol-9-yl-3-chloropropan-2-ol |
| Standard InChI | InChI=1S/C15H14ClNO/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10H2 |
| Standard InChI Key | SBVKUYWOXYQKGG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CCl)O |
Introduction
Structural and Chemical Identity of 1-(9H-Carbazol-9-yl)-3-Chloropropan-2-ol
1-(9H-Carbazol-9-yl)-3-chloropropan-2-ol (molecular formula: C₁₄H₁₃ClNO) features a carbazole moiety linked to a chlorinated propanol chain. The carbazole group, a tricyclic aromatic system comprising two benzene rings fused to a pyrrole ring, anchors the molecule via a nitrogen atom at the 9-position. The propanol chain introduces a hydroxyl group at the second carbon and a chlorine atom at the third carbon, creating a chiral center at C2. This configuration grants the molecule both hydrophilic and lipophilic properties, a balance critical for membrane permeability in bioactive compounds .
Table 1: Physicochemical Properties of 1-(9H-Carbazol-9-yl)-3-Chloropropan-2-ol
The compound’s infrared (IR) spectrum would likely exhibit peaks for O–H stretching (~3200–3500 cm⁻¹), C–Cl stretching (~600–800 cm⁻¹), and aromatic C=C/C–N vibrations (~1500–1600 cm⁻¹) . Nuclear magnetic resonance (NMR) data for related compounds, such as 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, show aromatic protons between δ 6.7–8.2 ppm and aliphatic protons for the propanol chain at δ 3.0–4.5 ppm .
Synthetic Routes and Key Intermediates
Epichlorohydrin-Based Alkylation
The most plausible synthesis involves reacting 9H-carbazole with epichlorohydrin (2-chloromethyl oxirane) under basic conditions. This method, adapted from carvedilol intermediate synthesis , proceeds via nucleophilic attack by the carbazole’s nitrogen on the epichlorohydrin’s electrophilic oxirane carbon. Acidic workup then hydrolyzes the epoxide to yield the chlorinated propanol:
Key challenges include regioselectivity (avoiding O-alkylation) and controlling racemization at the chiral center. Optimized conditions from analogous syntheses suggest using pyridine or K₂CO₃ in dichloromethane (DCM) at 25–40°C, achieving yields of 60–70% .
Alternative Pathways
Patent literature describes silyl-protected intermediates to enhance solubility during reactions. For example, tert-butyldimethylsilyl (TBDMS) protection of the hydroxyl group facilitates purification before deprotection with hydrochloric acid . This strategy minimizes side reactions during subsequent coupling steps, such as amidation or etherification.
Reactivity and Derivative Formation
The hydroxyl and chlorine substituents render the compound a versatile building block:
Nucleophilic Substitution
The chlorine atom undergoes displacement reactions with amines, thiols, or alkoxides. For instance, reaction with piperidine yields 1-(9H-carbazol-9-yl)-3-piperidin-1-ylpropan-2-ol, a compound with reported bioactivity . This transformation typically employs polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at elevated temperatures (80–100°C) .
Esterification and Acylation
The hydroxyl group can be acetylated using acetic anhydride or converted to sulfonate esters for improved leaving-group ability. Such derivatives are pivotal in prodrug design or further functionalization .
Pharmacological and Material Science Applications
β-Adrenergic Receptor Targeting
Structural analogs of 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol, such as carvedilol, are well-documented β-adrenergic receptor blockers . The carbazole moiety contributes to receptor binding via π-π stacking with aromatic residues, while the propanol side chain modulates hydrophobicity and hydrogen bonding . Although the chlorine atom in this specific compound may alter pharmacokinetics, its presence could enhance metabolic stability compared to non-halogenated analogs.
Anticancer Activity
Carbazole derivatives exhibit antitumor properties by intercalating DNA or inhibiting topoisomerases . The chloropropanol group in 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol may act as an alkylating agent, inducing apoptosis in cancer cells. Preliminary studies on similar compounds show IC₅₀ values in the micromolar range against gastric adenocarcinoma and melanoma cell lines .
Organic Electronics
Carbazoles are cornerstone materials in organic light-emitting diodes (OLEDs) and photovoltaic cells. The chlorine atom in this compound could serve as a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymers or dendritic structures .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to isolate enantiomers for pharmacological profiling.
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Structure-Activity Relationships (SAR): Systematic modification of the propanol chain to optimize bioactivity.
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Polymer Chemistry: Incorporating the compound into conductive or luminescent materials via controlled polymerization .
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